(4-CYCLOPENTYLPIPERAZINO)(2-FURYL)METHANONE
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Overview
Description
(4-Cyclopentylpiperazino)(2-furyl)methanone is a compound that features a piperazine ring substituted with a cyclopentyl group and a furan ring attached to a methanone group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyclopentylpiperazino)(2-furyl)methanone typically involves the reaction of furyl (1-piperazinyl)methanone with cyclopentyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the cyclopentyl halide, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopentylpiperazino)(2-furyl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the methanone can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the methanone group can yield (4-cyclopentylpiperazino)(2-furyl)methanol.
Scientific Research Applications
(4-Cyclopentylpiperazino)(2-furyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal activities.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-cyclopentylpiperazino)(2-furyl)methanone involves its interaction with biological targets such as enzymes or receptors. The piperazine ring can interact with various biological molecules, potentially inhibiting their function or altering their activity. The furan ring may also contribute to the compound’s biological activity by interacting with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
(4-Aralkylpiperazino)(2-furyl)methanone: Similar structure but with an aralkyl group instead of a cyclopentyl group.
(4-Substitutedpiperazino)(2-furyl)methanone: Various substituted piperazine derivatives with different substituents on the piperazine ring.
Uniqueness
(4-Cyclopentylpiperazino)(2-furyl)methanone is unique due to the presence of the cyclopentyl group, which can influence its biological activity and chemical properties
Properties
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-14(13-6-3-11-18-13)16-9-7-15(8-10-16)12-4-1-2-5-12/h3,6,11-12H,1-2,4-5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEMCMNUXHUGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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